molecular formula C13H9N3O2 B1361207 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 34658-67-8

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1361207
CAS No.: 34658-67-8
M. Wt: 239.23 g/mol
InChI Key: SPUPFENARGKGHC-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities. Imidazopyridines have been studied extensively for their potential therapeutic applications, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound exhibits inhibitory effects on caspase-3, a key enzyme involved in apoptosis, with an IC50 value of 18.4 µM . Additionally, it interacts with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex, exhibiting an EC50 value of 4.95 mM . These interactions suggest that this compound can modulate apoptotic pathways and inflammatory responses, making it a potential candidate for anti-cancer and anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cell lines, this compound has demonstrated significant antiproliferative activity, particularly against MCF7 and MDA-MB-231 cells . It induces apoptosis through the p53/Bax mitochondrial apoptotic pathway, leading to reduced cell viability . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, and alters gene expression patterns associated with inflammation and cell survival . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of caspase-3, thereby preventing the execution phase of apoptosis . Additionally, it modulates the NF-κB signaling pathway by inhibiting the activity of the NF-κB complex, leading to reduced expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s ability to regulate apoptotic and inflammatory processes, making it a promising candidate for therapeutic development.

Temporal Effects in Laboratory Settings

The stability and temporal effects of this compound have been evaluated in laboratory settings. This compound exhibits a predicted melting point of 259.46°C and a boiling point of 600.33°C, indicating its thermal stability . Over time, it maintains its inhibitory effects on caspase-3 and the NF-κB complex, suggesting sustained activity in biochemical assays . Long-term studies have shown that this compound can induce prolonged apoptotic effects in cancer cells, further supporting its potential as a therapeutic agent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis and Theileria equi . At higher doses, it shows increased efficacy in inhibiting parasite growth, with an IC50 value of 0.47 µM for Babesia caballi . At elevated doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in apoptosis and inflammation, such as caspase-3 and the NF-κB complex . These interactions can influence metabolic flux and alter the levels of key metabolites, contributing to its overall biochemical effects. Understanding these metabolic pathways is essential for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely to interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Studies have shown that it can accumulate in cancer cells, leading to enhanced antiproliferative effects . Additionally, its interaction with cellular transport mechanisms may influence its localization and accumulation within specific tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize within the mitochondria, where it exerts its apoptotic effects by modulating the p53/Bax pathway . Additionally, it may interact with other organelles, such as the nucleus, to influence gene expression and cell signaling pathways . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUPFENARGKGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278029
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34658-67-8
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34658-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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